Olivetolic Acid

Anticonvulsant Dravet syndrome Epilepsy pharmacology

Olivetolic acid (OLA) is the obligatory polyketide precursor for CBGA and all major phytocannabinoids. • Only OLA-not olivetol-provides the carboxylate required for GOT-mediated geranylation to CBGA; essential for in vitro pathway reconstitution. • Anticonvulsant probe: seizure threshold elevation (+0.4°C, 100 mg/kg i.p.) in Scn1a+/- Dravet model, unlike CBGA methyl ester. • ≥98% HPLC purity ensures accurate enzyme kinetics and pathway flux analyses. Sourced from multiple global vendors with research quantities in stock.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 491-72-5
Cat. No. B130428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivetolic Acid
CAS491-72-5
Synonyms6-Pentyl-β-resorcylic Acid;  2,4-Dihydroxy-6-pentylbenzoic Acid;  Allazetolcarboxylic Acid;  Olivetolcarboxylic Acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
InChIInChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16)
InChIKeySXFKFRRXJUJGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olivetolic Acid Procurement Evidence


Olivetolic acid (OLA; 2,4-dihydroxy-6-pentylbenzoic acid) is an alkylresorcinolic acid that serves as the essential polyketide precursor in the biosynthesis of major cannabinoids, including cannabigerolic acid (CBGA), Δ⁹-tetrahydrocannabinol (THC), and cannabidiol (CBD) [1]. Formed via the concerted action of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) in Cannabis sativa glandular trichomes, OLA constitutes the universal pentyl-side-chain building block for the majority of phytocannabinoids [2].

Pathway reconstitution Essential carboxylate-bearing substrate for geranylation to CBGA
Metabolic engineering Universal C5 pentyl precursor for major cannabinoid production
Analytical standard Reference-grade intermediate for LC-MS/HPLC method calibration

Why Analogs Cannot Substitute for Olivetolic Acid


Olivetolic acid occupies a unique node in cannabinoid chemistry that precludes simple substitution with structurally related alkylresorcinols or resorcylic acids. First, the biosynthetic machinery that produces OLA—specifically the TKS/OAC enzyme pair—is exquisitely substrate-specific for the C12 tetraketide intermediate; in the absence of OAC, the pathway diverts to the decarboxylated byproduct olivetol, which lacks the carboxylate moiety required for downstream geranylation to CBGA [1]. Second, despite its truncated structure relative to CBGA, OLA exhibits modest anticonvulsant activity in a Dravet syndrome mouse model (ΔT ≈ +0.4°C seizure threshold elevation at 100 mg/kg i.p.), whereas the more stable analog CBGA methyl ester showed no anticonvulsant effect under identical conditions [2]. Third, heterologous production studies demonstrate that while OLA serves as the universal precursor for major (pentyl-side-chain) cannabinoids, its C3-side-chain analog divarinic acid is required for minor (propyl-side-chain) cannabinoids, underscoring that side-chain length determines downstream product specificity and cannot be interchanged [3].

Olivetol

Lacks the carboxylate required for geranyltransferase prenylation; pathway flux diverts to inactive byproduct.

CBGA methyl ester

Structurally stabilized analog shows no reported anticonvulsant endpoint response, despite higher brain penetration.

Divarinic acid (C3)

Propyl side-chain yields only minor varin-series cannabinoids; cannot substitute for C5 pentyl precursor in major cannabinoid engineering.

Olivetolic Acid vs. Closest Analogs: Quantitative Evidence


Anticonvulsant Activity in Dravet Syndrome Model

In a head-to-head preclinical evaluation of cannabinoid precursors for anticonvulsant potential in the Scn1a⁺/⁻ mouse model of Dravet syndrome, olivetolic acid (OLA) at 100 mg/kg i.p. increased the thermally induced seizure temperature threshold by approximately 0.4°C relative to vehicle control [1]. In contrast, CBGA methyl ester—a structurally stabilized analog of the immediate downstream product CBGA—exhibited no anticonvulsant effects at doses up to 100 mg/kg i.p. in the same assay [1]. Notably, the observed effect magnitude for OLA is quantitatively comparable to that reported for cannabidiol (CBD) in this model, despite OLA's truncated structure lacking the geranyl moiety [1].

Anticonvulsant model endpoint
Head-to-head
OLA: ≈ +0.4°C seizure threshold shift
CBGA methyl ester: no effect
Reported anticonvulsant endpoint context; OLA active, stabilized analog inactive.
Scn1a+/- mouse model, 100 mg/kg i.p.
Anticonvulsant Dravet syndrome Epilepsy pharmacology

Brain Penetration and Pharmacokinetics

Pharmacokinetic profiling in mice following 10 mg/kg i.p. administration revealed that olivetolic acid (OLA) exhibits 1% brain penetration (brain-to-plasma ratio), compared to 2% for CBGA and 13% for CBGA methyl ester [1]. Despite this low CNS exposure, OLA retained measurable anticonvulsant activity (see Evidence Item 1), whereas CBGA methyl ester—with more than an order of magnitude greater brain penetration than OLA—showed no anticonvulsant efficacy [1].

Brain-to-plasma ratio
Head-to-head
OLA: 1%
CBGA: 2%
CBGA methyl ester: 13%
CNS exposure disconnect; higher penetration did not confer anticonvulsant endpoint response.
10 mg/kg i.p., mice, n=4
Pharmacokinetics Blood-brain barrier Cannabinoid pharmacology

Biosynthetic Specificity in TKS/OAC Pathway

In the cannabinoid biosynthetic pathway, tetraketide synthase (TKS) produces a linear tetraketide intermediate. In the presence of olivetolic acid cyclase (OAC), this intermediate undergoes a C2→C7 intramolecular aldol condensation with carboxylate retention to yield olivetolic acid (OLA) [1]. In the absence of OAC, the same TKS product undergoes non-enzymatic C2→C7 decarboxylative aldol condensation, forming the alternative product olivetol [1]. Structurally, OLA retains the carboxylate group essential for subsequent geranylation by geranylpyrophosphate:olivetolate geranyltransferase (GOT) to form CBGA, whereas olivetol cannot serve as a substrate for GOT due to the missing carboxylate [2].

TKS/OAC cyclization
Class-level
OAC-dependent: OLA (carboxylate retained)
OAC-absent: olivetol (decarboxylated)
Carboxylate retention is enzyme-dependent; olivetol cannot enter geranylation step.
In vitro TKS/OAC enzyme assay
Polyketide biosynthesis Enzymology Cannabinoid pathway engineering

Precursor Role in Heterologous Production

In a transgenic Nicotiana benthamiana platform expressing cannabis acyl-activating enzyme (AAE) and olivetol synthase (OLS), both olivetolic acid (OLA) and divarinic acid were observed as the universal precursors for major (C5) and minor (C3) cannabinoids, respectively [1]. This study demonstrates that OLA and divarinic acid are co-produced and functionally non-interchangeable based on starter unit specificity: hexanoyl-CoA yields OLA (C5 side-chain), while butyryl-CoA yields divarinic acid (C3 side-chain) [1].

Heterologous precursor specificity
Class-level
OLA (C5 hexanoyl-CoA) → major cannabinoids
Divarinic acid (C3 butyryl-CoA) → minor cannabinoids
Side-chain length dictated by starter CoA; C5 mandatory for THC/CBD pathway flux.
Transgenic N. benthamiana AAE+OLS platform
Metabolic engineering Heterologous expression Cannabinoid precursor production

Analytical Reference Standard Purity

Olivetolic acid is commercially supplied as an analytical reference standard with HPLC purity ≥98% (w/w absolute assay), suitable for quantitative titration in cannabinoid research and forensic applications . This purity specification aligns with the requirements for a reliable analytical standard in HPLC method development and calibration, where the absence of structurally similar impurities (e.g., olivetol, divarinic acid) is critical for accurate quantification of cannabinoid biosynthetic intermediates .

Reference standard purity
Specification review
≥98% HPLC (w/w absolute assay)
Meets reference-grade specification for quantitative cannabinoid intermediate analysis.
Vendor COA; verify lot-specific purity
Analytical chemistry Reference standard Cannabinoid quantification

Storage and Stability Recommendations

Olivetolic acid is described as a hygroscopic solid subject to oxidation and degradation upon prolonged exposure to ambient conditions . Vendor-stated long-term storage recommendations specify -20°C for powder (up to 3 years) and -80°C for solvent solutions (up to 1 year), with shipping on blue ice or at ambient temperature .

Storage & stability
Data to verify
Powder: -20°C (3 yr); Solution: -80°C (1 yr)
Cold-chain storage required; assess lab -20°C/-80°C capacity before procurement.
Hygroscopic, oxidation-sensitive; vendor guidelines
Compound stability Storage conditions Laboratory handling

Olivetolic Acid: Research and Industrial Applications


Cannabinoid Pathway Reconstitution

Olivetolic acid is the mandatory substrate for geranylpyrophosphate:olivetolate geranyltransferase (GOT) in the biosynthesis of cannabigerolic acid (CBGA), the central branch-point intermediate for all major cannabinoids [1]. Unlike the decarboxylated byproduct olivetol, only OLA possesses the carboxylate group required for prenylation by GOT [1]. Researchers reconstituting the cannabinoid pathway in vitro or in heterologous hosts must source OLA with ≥98% HPLC purity to ensure accurate kinetic measurements and avoid inhibition or interference from pathway byproducts .

Anticonvulsant Pharmacology Studies

Olivetolic acid has demonstrated anticonvulsant activity in the Scn1a⁺/⁻ mouse model of Dravet syndrome (seizure threshold elevation ≈ +0.4°C at 100 mg/kg i.p.), with efficacy comparable to CBD and superior to the more brain-penetrant analog CBGA methyl ester, which showed no activity [1]. This profile makes OLA a valuable probe compound for elucidating the minimal pharmacophore required for cannabinoid-related anticonvulsant effects, particularly in target deconvolution studies where CNS exposure is not the sole determinant of efficacy [1].

Metabolic Engineering of Major Cannabinoids

In transgenic Nicotiana benthamiana and microbial platforms engineered for cannabinoid precursor biosynthesis, olivetolic acid (C5 pentyl side-chain) serves as the universal precursor for major cannabinoids (THC, CBD), while divarinic acid (C3 propyl side-chain) yields only minor varin-series cannabinoids [1]. Metabolic engineers targeting the production of commercially relevant C5 cannabinoids must ensure their pathway design includes the hexanoyl-CoA → OLA branch; substituting with alternative alkylresorcinols will divert flux to undesired minor products [1].

Analytical Reference Standard Use

Olivetolic acid (≥98% HPLC purity) is an essential analytical reference standard for the development and validation of LC-MS/MS and HPLC-UV methods quantifying cannabinoid biosynthetic intermediates in plant extracts, cell culture supernatants, and forensic samples [1]. Its use as a calibration standard ensures accurate quantification of OLA in pathway flux analyses, enabling researchers to assess enzyme kinetics, pathway bottlenecks, and precursor conversion efficiencies in engineered systems .

Application
Selection Property
Validation Focus
Cannabinoid Pathway Reconstitution
Carboxylate-dependent geranyltransferase substrate
Geranyltransferase specificity and prenylation efficiency
Anticonvulsant Model-Response Studies
Minimal pharmacophore probe for cannabinoid-related anticonvulsant endpoint
Anticonvulsant endpoint response vs. CNS penetration disconnect
Metabolic Engineering of C5 Cannabinoids
C5 pentyl side-chain precursor specificity
Pathway flux and product class (hexanoyl-CoA branch) verification
Cannabinoid Intermediate Quantification
High-purity HPLC reference standard
HPLC method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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